molecular formula C9H7BrN2O2 B1330587 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-15-3

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1330587
CAS RN: 59128-15-3
M. Wt: 255.07 g/mol
InChI Key: QJDVUWIOSJBCTD-UHFFFAOYSA-N
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Description

The compound "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar structures. For instance, the recognition of acetate ions by 2,6-bis(2-benzimidazolyl)pyridine is studied, indicating the potential for similar compounds to act as anion receptors . Additionally, the anion transport capabilities of 2,6-bis(benzimidazol-2-yl)pyridine are highlighted, suggesting that structural analogs might also exhibit such properties .

Synthesis Analysis

The synthesis of related compounds involves the use of acetic acid as a solvent or reactant. For example, pyrimido[1,2-a]benzimidazoles are synthesized from 2-aminobenzimidazoles and enaminones in acetic acid, which could imply that acetic acid might play a role in the synthesis of the compound . Moreover, the halogenation of imidazo[4,5-b]pyridine derivatives in acetic acid suggests that similar conditions could be used for bromination of imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-bis(benzimidazol-2-yl)pyridine, has been characterized by various spectroscopic techniques, including UV/vis and NMR spectroscopy . These techniques could also be applied to analyze the molecular structure of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" to determine its binding and recognition properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is demonstrated by their ability to transport anions across membranes and catalyze the dehydrogenation of primary alcohols to carboxylic acids . These reactions highlight the potential chemical reactivity of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" in biological or catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their solubility, spectroscopic characteristics, and reactivity. For instance, the solubility in organic solvents and water can affect the compound's application as a receptor or catalyst . The spectroscopic properties provide information on the electronic structure and potential interactions with other molecules . The reactivity, such as anion transport and catalysis, indicates the potential utility of the compound in various chemical processes .

Scientific Research Applications

Chemistry and Properties

  • Complex Compounds and Properties : A review of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlighted their preparation, properties, spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. This review is crucial in identifying potential points of interest for further investigation in these compounds (Boča, Jameson, & Linert, 2011).

Biological Significance

  • Optical Sensors : Pyrimidine derivatives, including the related 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, are recognized for their use in the synthesis of optical sensors and have a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for being utilized as sensing probes (Jindal & Kaur, 2021).
  • Antiprotozoal and Anticancer Activities : The 2-alkynoic fatty acids, which include structures related to 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, display a broad spectrum of activities including antimycobacterial, antifungal, anticancer, and pesticidal activities. They are noted particularly for their antiprotozoal activity against parasites like Leishmania donovani and Plasmodium falciparum, responsible for diseases such as visceral leishmaniasis and malaria. These compounds also show promise in the inhibition of DNA topoisomerase IB enzyme and are potential inhibitors of key enzymes in Plasmodium falciparum, suggesting a broad scope for medicinal use (Carballeira, 2013).

Optoelectronic Materials

  • Optoelectronic Applications : Quinazoline and pyrimidine derivatives, closely related to 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, are extensively studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. These compounds are especially valued in the development of materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

This compound is classified as a skin sensitizer and an eye irritant . It may also cause respiratory irritation . Therefore, precautions should be taken to avoid skin and eye contact, and inhalation .

properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVUWIOSJBCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315683
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

CAS RN

59128-15-3
Record name 6-Bromoimidazo[1,2-a]pyridine-2-acetic acid
Source CAS Common Chemistry
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Record name NSC 296228
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Record name 59128-15-3
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Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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